molecular formula C12H20N4 B12820007 N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine

N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine

Cat. No.: B12820007
M. Wt: 220.31 g/mol
InChI Key: HOQWIJPUZNOEKF-UHFFFAOYSA-N
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Description

N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine is a chemical compound with the molecular formula C10H16N4 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a pyrazine ring attached to the piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine typically involves the reaction of pyrazine derivatives with piperidine derivatives under controlled conditions. One common method includes the alkylation of piperidine with a pyrazine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines or alcohols .

Scientific Research Applications

N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrazine ring and piperidine structure allow it to bind to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects[7][7].

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(pyrazin-2-yl)piperidin-4-amine
  • N-Methyl-1-(pyridin-2-yl)piperidin-4-amine
  • N-Methyl-1-(quinolin-2-yl)piperidin-4-amine

Uniqueness

N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine is unique due to the presence of both the pyrazine ring and the piperidine structure, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-methyl-1-(1-pyrazin-2-ylethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-10(12-9-14-5-6-15-12)16-7-3-11(13-2)4-8-16/h5-6,9-11,13H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQWIJPUZNOEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N2CCC(CC2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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